molecular formula C10H12N2O2 B182382 N,N'-(1,2-Phenylene)diacetamide CAS No. 2050-85-3

N,N'-(1,2-Phenylene)diacetamide

Cat. No.: B182382
CAS No.: 2050-85-3
M. Wt: 192.21 g/mol
InChI Key: RLARNJBPODGLAZ-UHFFFAOYSA-N
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Description

N,N’-(1,2-Phenylene)diacetamide is an organic compound with the molecular formula C10H12N2O2. It is also known by its IUPAC name, N-[2-(acetylamino)phenyl]acetamide. This compound is characterized by the presence of two acetamide groups attached to a benzene ring at the 1 and 2 positions. It is a solid at room temperature and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-(1,2-Phenylene)diacetamide can be synthesized through the reaction of 1,2-phenylenediamine with acetic acid. The reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bonds. The reaction is carried out in a solvent like dichloromethane and is stirred at room temperature for about 16 hours. After the reaction is complete, the solvent is evaporated to obtain the product .

Industrial Production Methods: While specific industrial production methods for N,N’-(1,2-Phenylene)diacetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity.

Properties

IUPAC Name

N-(2-acetamidophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARNJBPODGLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174493
Record name N,N'-(o-Phenylene)di(acetamide)
Source EPA DSSTox
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-85-3
Record name N,N′-1,2-Phenylenebis[acetamide]
Source CAS Common Chemistry
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Record name N,N'-(o-Phenylene)di(acetamide)
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Record name 2050-85-3
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Record name N,N'-(o-Phenylene)di(acetamide)
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Record name N,N'-(o-phenylene)di(acetamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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